2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives . One common synthetic route includes the chlorination of pyrido[4,3-D]pyrimidine under controlled conditions to introduce chlorine atoms at the 2, 4, 7, and 8 positions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts . Major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit protein kinases, which are essential for cell signaling and regulation . This inhibition can lead to various biological effects, including the suppression of cell growth and proliferation .
Comparison with Similar Compounds
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine can be compared with other pyrido[4,3-D]pyrimidine derivatives, such as:
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine: Known for its use in the synthesis of tetrahydropteroic acid derivatives.
2,4-Dichloropyrido[4,3-D]pyrimidine: Another chlorinated derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C7HCl4N3 |
---|---|
Molecular Weight |
268.9 g/mol |
IUPAC Name |
2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7HCl4N3/c8-3-4-2(1-12-6(3)10)5(9)14-7(11)13-4/h1H |
InChI Key |
LGUZLYPYPXLWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)Cl)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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